(5-Acetamidopyridin-3-yl)boronic acid
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Overview
Description
(5-Acetamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetamido group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamidopyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 5-bromo-3-acetamidopyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Acetamidopyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The acetamido group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(5-Acetamidopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Acetamidopyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The acetamido group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
(5-Methoxypyridin-3-yl)boronic acid: Similar structure but with a methoxy group instead of an acetamido group.
(5-Chloropyridin-3-yl)boronic acid: Contains a chlorine atom instead of an acetamido group.
(5-Bromopyridin-3-yl)boronic acid: Features a bromine atom in place of the acetamido group.
Uniqueness: (5-Acetamidopyridin-3-yl)boronic acid is unique due to the presence of the acetamido group, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its reactivity and selectivity in certain chemical reactions .
Properties
Molecular Formula |
C7H9BN2O3 |
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Molecular Weight |
179.97 g/mol |
IUPAC Name |
(5-acetamidopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4,12-13H,1H3,(H,10,11) |
InChI Key |
GCFOJLZETURFGL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(=O)C)(O)O |
Origin of Product |
United States |
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